molecular formula C6H16N2O B13567070 O-[4-(Dimethylamino)butyl]hydroxylamine CAS No. 392235-43-7

O-[4-(Dimethylamino)butyl]hydroxylamine

Cat. No.: B13567070
CAS No.: 392235-43-7
M. Wt: 132.20 g/mol
InChI Key: AYMXHOSODFGBMX-UHFFFAOYSA-N
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Description

O-[4-(Dimethylamino)butyl]hydroxylamine is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH-OH group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[4-(Dimethylamino)butyl]hydroxylamine typically involves the alkylation of hydroxylamine with a suitable alkylating agent. One common method is the reaction of hydroxylamine with 4-(dimethylamino)butyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

O-[4-(Dimethylamino)butyl]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro compounds.

    Reduction: Amines.

    Substitution: Alkylated or acylated hydroxylamines.

Scientific Research Applications

O-[4-(Dimethylamino)butyl]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydroxamic acids.

    Biology: The compound can be used in the study of enzyme mechanisms, especially those involving hydroxylamine derivatives.

    Industry: The compound is used in the production of polymers and other materials, where it can act as a stabilizer or modifier.

Mechanism of Action

The mechanism of action of O-[4-(Dimethylamino)butyl]hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilic property allows it to participate in various chemical reactions, such as nucleophilic substitution and addition reactions. The compound can also form stable complexes with metal ions, which can be useful in catalysis and other applications.

Comparison with Similar Compounds

Similar Compounds

    O-tert-Butylhydroxylamine: Similar in structure but with a tert-butyl group instead of the 4-(dimethylamino)butyl group.

    O-(Diphenylphosphinyl)hydroxylamine: Contains a diphenylphosphinyl group, making it more sterically hindered.

    Hydroxylamine-O-sulfonic acid: A more reactive derivative used in electrophilic amination reactions.

Uniqueness

O-[4-(Dimethylamino)butyl]hydroxylamine is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the dimethylamino group enhances its nucleophilicity and makes it a versatile reagent in organic synthesis. Additionally, its ability to form stable complexes with metal ions sets it apart from other hydroxylamines.

Properties

CAS No.

392235-43-7

Molecular Formula

C6H16N2O

Molecular Weight

132.20 g/mol

IUPAC Name

O-[4-(dimethylamino)butyl]hydroxylamine

InChI

InChI=1S/C6H16N2O/c1-8(2)5-3-4-6-9-7/h3-7H2,1-2H3

InChI Key

AYMXHOSODFGBMX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCON

Origin of Product

United States

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